molecular formula C20H23N2O4P B11414331 Dimethyl [2-(4-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(4-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11414331
M. Wt: 386.4 g/mol
InChI Key: ALAQCDIJPRGXNU-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is a complex organic compound with a unique structure that combines an oxazole ring, a phosphonate group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Phosphonate Group: The phosphonate group can be introduced via a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.

    Substitution Reactions: The aromatic and aliphatic substituents are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl [2-(4-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Dimethyl [2-(4-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-[(4-methylphenyl)sulfonyl]amino terephthalate: Similar in structure but with a sulfonyl group instead of a phosphonate group.

    2-Methoxyphenyl isocyanate: Used for amine protection/deprotection, showcasing different reactivity due to the isocyanate group.

Uniqueness

Dimethyl [2-(4-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is unique due to its combination of an oxazole ring and a phosphonate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H23N2O4P

Molecular Weight

386.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-(4-methylphenyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H23N2O4P/c1-15-9-11-17(12-10-15)18-22-20(27(23,24-2)25-3)19(26-18)21-14-13-16-7-5-4-6-8-16/h4-12,21H,13-14H2,1-3H3

InChI Key

ALAQCDIJPRGXNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)P(=O)(OC)OC

Origin of Product

United States

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